molecular formula C21H24N2O4 B2781996 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea CAS No. 2034381-30-9

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea

Cat. No. B2781996
CAS RN: 2034381-30-9
M. Wt: 368.433
InChI Key: ABBSSZNNEBQQGT-UHFFFAOYSA-N
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Description

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Synthesis and Characterization

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea is part of a broader category of compounds that have garnered interest in scientific research due to their diverse biological activities and potential applications. The synthesis and characterization of benzofuran aryl ureas have been reported, indicating their antimicrobial potential. The benzofuran ring formation and subsequent transformations highlight the compound's structural complexity and relevance in medicinal chemistry (Kumari et al., 2019).

Antimicrobial Screening

The antimicrobial properties of benzofuran derivatives, including ureas and carbamates, have been explored. These compounds exhibit significant activity against various microbial strains, underscoring the potential of this compound and related molecules in developing new antimicrobial agents (Kumari et al., 2019).

Corrosion Inhibition

Research into thiourea derivatives has shown their effectiveness as corrosion inhibitors for metals in acidic media, suggesting that similar benzofuran urea compounds could have applications in protecting materials from corrosion. The ability to form stable adsorption layers on metal surfaces indicates potential industrial applications in materials science (Gopiraman et al., 2012).

Alzheimer's Disease Research

Benzofuranylthiazole derivatives with aryl-urea moieties have been evaluated as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in Alzheimer's disease. These studies underscore the therapeutic potential of benzofuran urea derivatives in neurodegenerative disease research, particularly for their multifunctional roles in inhibiting enzymes linked to Alzheimer's (Kurt et al., 2015).

Anti-HIV Activity

The design and synthesis of urea derivatives have been explored for their anti-HIV activities, demonstrating the versatility of benzofuran urea compounds in addressing viral infections. Compounds in this category have shown promise as non-nucleoside HIV-1 reverse transcriptase inhibitors, which is crucial for developing new treatments for HIV/AIDS (Sakakibara et al., 2015).

Fluorescent Probes

Benzofuran derivatives have been synthesized as fluorescent probes, indicating their potential in bioimaging and analytical applications. The photophysical properties of these compounds, including their quantum yield and Stokes shift, make them suitable for use as fluorescent markers in various biological and chemical studies (Bodke et al., 2013).

properties

IUPAC Name

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14(10-17-12-16-6-4-5-7-18(16)27-17)23-21(24)22-13-15-8-9-19(25-2)20(11-15)26-3/h4-9,11-12,14H,10,13H2,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBSSZNNEBQQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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